N1-(pyridin-3-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-14-4-6-16(7-5-14)29(26,27)23-9-10-28-17(23)13-22-19(25)18(24)21-12-15-3-2-8-20-11-15/h2-8,11,17H,9-10,12-13H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSAPZSFHCNRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(pyridin-3-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the oxazolidine ring: This can be achieved by reacting an appropriate amino alcohol with a tosyl chloride derivative under basic conditions.
Attachment of the pyridine ring: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.
Formation of the oxalamide group: The final step involves the coupling of the oxazolidine and pyridine intermediates with oxalyl chloride in the presence of a base to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(pyridin-3-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N1-(pyridin-3-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of N1-(pyridin-3-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Key Differences :
- The target compound’s tosyloxazolidinyl group replaces the thiazole or pyrrolidine moieties in these analogues. This substitution likely alters metabolic stability and solubility due to the sulfonyl group’s electron-withdrawing effects.
- The pyridin-3-ylmethyl group (vs. pyridin-2-yl in ) may influence spatial orientation in receptor binding .
Flavoring Agents: Regulatory and Metabolic Insights
, and 7 highlight S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), a flavoring agent with global regulatory approval. Key comparisons:
- Structural Contrasts : S336’s dimethoxybenzyl and pyridin-2-yl groups differ from the target’s pyridin-3-ylmethyl and tosyloxazolidinyl. These groups enhance S336’s hydrophobicity and umami receptor (hTAS1R1/hTAS3) binding .
- Metabolism: S336 undergoes rapid hepatic metabolism without amide hydrolysis, a trait shared with structurally related compounds (e.g., No. 1768 in ). The target’s tosyl group may resist hydrolysis, but its oxazolidinone ring could undergo ring-opening reactions under acidic conditions .
Substituent-Driven Functional Diversity
- Electron-Withdrawing Groups : Compound 4e (N1-(2-carboxyphenyl)-N2-(3-nitrophenyl)oxalamide, ) and 1c (N1-(4-chloro-3-trifluoromethylphenyl)-N2-...oxalamide, ) utilize nitro and trifluoromethyl groups to modulate electronic properties. The target’s tosyl group similarly enhances electrophilicity but may reduce bioavailability due to increased molecular weight .
- Symmetrical Analogues : N1,N2-Bis(pyridin-3-ylmethyl)oxalamide (9w , ) shows simplified symmetry, achieving 67% yield. The target’s asymmetry complicates synthesis but could improve target selectivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(pyridin-3-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, and how do reaction conditions influence yield?
- Methodology :
-
Stepwise synthesis : Begin with oxalamide core formation via coupling of pyridin-3-ylmethylamine and (3-tosyloxazolidin-2-yl)methylamine using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF or THF .
-
Critical parameters :
-
Temperature : Maintain 0–5°C during coupling to minimize side reactions.
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Solvent : Use polar aprotic solvents (e.g., THF) for improved nucleophilicity .
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Catalysts : Add 4-DMAP (5 mol%) to accelerate amide bond formation .
-
Purification : Isolate via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amide coupling | EDCI, HOBt, DMF, 0°C | 65–70 | >95% | |
| Tosyl group stabilization | THF, 4-DMAP, RT | 80–85 | >98% |
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm connectivity via and NMR. Key signals:
- Pyridin-3-ylmethyl protons: δ 8.4–8.6 (aromatic H), 4.5–4.7 (CH) .
- Tosyl group: δ 2.4 (SO-CH), 7.3–7.8 (aromatic tosyl H) .
- Mass spectrometry : ESI-MS to verify molecular ion ([M+H]) matching theoretical mass (±2 ppm) .
- X-ray crystallography : Resolve stereochemistry of the oxazolidine ring (if applicable) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for oxalamide analogs?
- Case study : Conflicting IC values in kinase inhibition assays may arise from:
- Assay conditions : Differences in ATP concentration (e.g., 10 µM vs. 100 µM) or buffer pH .
- Compound stability : Hydrolysis of the oxazolidine ring under acidic conditions (pH < 5) alters pharmacophore geometry .
- Resolution :
- Standardized protocols : Use uniform assay buffers (e.g., Tris-HCl, pH 7.4) and pre-incubate compounds to assess stability .
- Metabolite profiling : LC-MS/MS to detect degradation products during biological testing .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Approach :
-
Molecular docking : Screen against target proteins (e.g., soluble epoxide hydrolase) using AutoDock Vina. Focus on hydrogen bonding between oxalamide carbonyls and catalytic residues (e.g., Tyr) .
-
MD simulations : Assess binding mode stability over 100 ns trajectories (AMBER force field) .
- Design modifications :
-
Pyridine substitution : Introduce electron-withdrawing groups (e.g., -CN at C4) to strengthen π-π stacking with Phe .
-
Oxazolidine ring rigidity : Replace tosyl with mesyl group to reduce conformational flexibility .
- Data Table :
| Derivative | ΔG (kcal/mol) | Target Binding Residues | Selectivity Ratio (Target/Off-target) |
|---|---|---|---|
| Parent compound | -9.2 | Tyr, Phe | 1:3.5 |
| C4-CN analog | -11.5 | Tyr, Phe, His | 1:1.2 |
Q. What in vivo models are suitable for evaluating pharmacokinetic properties of this compound?
- Models :
- Rodent studies : Administer 10 mg/kg (IV/PO) to assess bioavailability. Monitor plasma levels via LC-MS/MS at 0, 1, 4, 8, 24 h .
- Tissue distribution : Quantify compound in brain, liver, and kidney homogenates to evaluate blood-brain barrier penetration .
- Key parameters :
- Half-life (t) : Optimize using prodrug strategies (e.g., esterification of hydroxyl groups) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
